molecular formula C26H23N3O3 B2431258 7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-74-7

7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2431258
CAS RN: 866728-74-7
M. Wt: 425.488
InChI Key: PMSDTXNXFBLKLU-UHFFFAOYSA-N
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Description

7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs. In

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives have been extensively explored for their utility in synthesizing complex polycyclic systems. For instance, Nicolaides et al. (1989) reported the synthesis of fused pyridine- and oxazole-polycyclic systems from phenanthren-9-one derivatives, highlighting the versatility of quinoline compounds in constructing diverse molecular architectures Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989. Similarly, Yang et al. (2013) developed a facile synthesis method for benzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives, demonstrating the efficient synthesis of novel quinoline derivatives under mild conditions Yang, Liang, Zuo, & Long, 2013.

Material Science Applications

Quinoline derivatives have also found applications in material science, particularly in the development of OLEDs. Szlachcic et al. (2015) synthesized novel helical molecules derived from alkylated 1H-pyrazolo[3,4-b]quinoline halides for use in OLEDs, showcasing the potential of quinoline derivatives in enhancing the performance of light-emitting devices Szlachcic, Danel, Gryl, Stadnicka, Usatenko, Nosidlak, Lewińska, Sanetra, & Kuźnik, 2015.

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, quinoline derivatives have been explored for their biological activities. For example, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor was reported by Kasiotis, Fokialakis, & Haroutounian (2006), highlighting the therapeutic potential of quinoline derivatives Kasiotis, Fokialakis, & Haroutounian, 2006. Additionally, Xi & Liu (2015) explored coumarin-fused quinolines for their antioxidant properties, further illustrating the diverse biological applications of these compounds Xi & Liu, 2015.

properties

IUPAC Name

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-19-11-7-8-17(12-19)15-29-16-21-25(18-9-5-4-6-10-18)27-28-26(21)20-13-23(31-2)24(32-3)14-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSDTXNXFBLKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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